molecular formula C21H31FN4 B6070797 N-[(1-ethylimidazol-2-yl)methyl]-1-[1-[2-(4-fluorophenyl)ethyl]piperidin-3-yl]-N-methylmethanamine

N-[(1-ethylimidazol-2-yl)methyl]-1-[1-[2-(4-fluorophenyl)ethyl]piperidin-3-yl]-N-methylmethanamine

Cat. No.: B6070797
M. Wt: 358.5 g/mol
InChI Key: AEKYVMGAYXLKNM-UHFFFAOYSA-N
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Description

N-[(1-ethylimidazol-2-yl)methyl]-1-[1-[2-(4-fluorophenyl)ethyl]piperidin-3-yl]-N-methylmethanamine is a complex organic compound that features a combination of imidazole, piperidine, and fluorophenyl groups

Properties

IUPAC Name

N-[(1-ethylimidazol-2-yl)methyl]-1-[1-[2-(4-fluorophenyl)ethyl]piperidin-3-yl]-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31FN4/c1-3-26-14-11-23-21(26)17-24(2)15-19-5-4-12-25(16-19)13-10-18-6-8-20(22)9-7-18/h6-9,11,14,19H,3-5,10,12-13,15-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEKYVMGAYXLKNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1CN(C)CC2CCCN(C2)CCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethylimidazol-2-yl)methyl]-1-[1-[2-(4-fluorophenyl)ethyl]piperidin-3-yl]-N-methylmethanamine typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.

    Synthesis of the Piperidine Ring: The piperidine ring is often synthesized through the hydrogenation of pyridine derivatives or via reductive amination of piperidones.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a phenyl ring.

    Final Coupling: The final step involves coupling the imidazole and piperidine intermediates through a methylation reaction, forming the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing cost-effective catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of imidazole N-oxides.

    Reduction: Reduction reactions can occur at the piperidine ring, converting it to a more saturated form.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Imidazole N-oxides.

    Reduction: Saturated piperidine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(1-ethylimidazol-2-yl)methyl]-1-[1-[2-(4-fluorophenyl)ethyl]piperidin-3-yl]-N-methylmethanamine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that allow it to interact with various biological targets.

    Pharmacology: The compound is investigated for its potential effects on neurotransmitter systems, making it a candidate for treating neurological disorders.

    Biochemistry: It is used in studies to understand the binding interactions with proteins and enzymes.

    Industrial Chemistry: The compound’s unique properties make it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[(1-ethylimidazol-2-yl)methyl]-1-[1-[2-(4-fluorophenyl)ethyl]piperidin-3-yl]-N-methylmethanamine involves its interaction with specific molecular targets:

    Molecular Targets: The compound primarily targets neurotransmitter receptors and enzymes involved in signal transduction pathways.

    Pathways Involved: It modulates pathways related to neurotransmitter release and uptake, potentially affecting mood, cognition, and behavior.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(1-methylimidazol-2-yl)methyl]-1-[1-[2-(4-chlorophenyl)ethyl]piperidin-3-yl]-N-methylmethanamine
  • **N-[(1-ethylimidazol-2-yl)methyl]-1-[1-[2-(4-bromophenyl)ethyl]piperidin-3-yl]-N-methylmethanamine
  • **N-[(1-ethylimidazol-2-yl)methyl]-1-[1-[2-(4-methylphenyl)ethyl]piperidin-3-yl]-N-methylmethanamine

Uniqueness

N-[(1-ethylimidazol-2-yl)methyl]-1-[1-[2-(4-fluorophenyl)ethyl]piperidin-3-yl]-N-methylmethanamine is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its binding affinity to certain biological targets compared to its analogs with different substituents on the phenyl ring.

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